molecular formula C12H17IOSi B14309553 [(3-Iodo-1-phenylprop-1-en-1-yl)oxy](trimethyl)silane CAS No. 116385-36-5

[(3-Iodo-1-phenylprop-1-en-1-yl)oxy](trimethyl)silane

Katalognummer: B14309553
CAS-Nummer: 116385-36-5
Molekulargewicht: 332.25 g/mol
InChI-Schlüssel: TXHWVFYUTZFWQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Iodo-1-phenylprop-1-en-1-yl)oxysilane is a compound that consists of 17 hydrogen atoms, 12 carbon atoms, 1 oxygen atom, and 1 iodine atom . This compound is known for its unique structure, which includes a phenyl group, an iodine atom, and a trimethylsilane group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of (3-Iodo-1-phenylprop-1-en-1-yl)oxysilane involves several steps. One common method includes the reaction of 3-iodo-1-phenylprop-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

(3-Iodo-1-phenylprop-1-en-1-yl)oxysilane undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism by which (3-Iodo-1-phenylprop-1-en-1-yl)oxysilane exerts its effects involves its ability to participate in various chemical reactions. The iodine atom and the trimethylsilane group play crucial roles in its reactivity. The compound can form halogen bonds, which are attractive forces between the electrophilic region on the iodine atom and a nucleophilic region on another molecule . These interactions facilitate molecular recognition, structural prediction, and self-assembly, making the compound useful in various applications .

Vergleich Mit ähnlichen Verbindungen

(3-Iodo-1-phenylprop-1-en-1-yl)oxysilane can be compared with other similar compounds, such as:

The uniqueness of (3-Iodo-1-phenylprop-1-en-1-yl)oxysilane lies in its ability to form strong halogen bonds due to the presence of the iodine atom, making it a valuable compound in various chemical and biological applications .

Eigenschaften

CAS-Nummer

116385-36-5

Molekularformel

C12H17IOSi

Molekulargewicht

332.25 g/mol

IUPAC-Name

(3-iodo-1-phenylprop-1-enoxy)-trimethylsilane

InChI

InChI=1S/C12H17IOSi/c1-15(2,3)14-12(9-10-13)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3

InChI-Schlüssel

TXHWVFYUTZFWQD-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OC(=CCI)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.